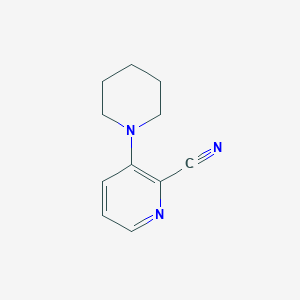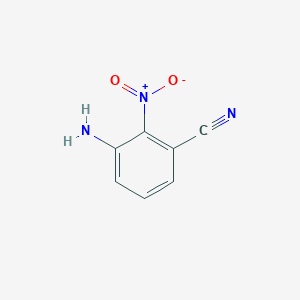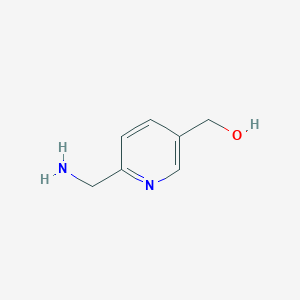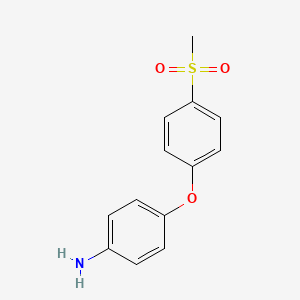![molecular formula C19H13BrN2 B1290028 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole CAS No. 760212-58-6](/img/structure/B1290028.png)
1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole
Vue d'ensemble
Description
1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole is a chemical compound belonging to the class of benzo[d]imidazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. The presence of bromophenyl and phenyl substituents on the imidazole ring suggests potential for diverse chemical reactivity and possible applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of benzo[d]imidazole derivatives, including those with bromophenyl groups, typically involves the formation of the imidazole ring through a cyclization reaction. One-pot synthesis methods have been developed, such as the process described in paper , which involves a Pd-catalyzed N-arylation followed by a Cu-catalyzed C–H functionalization/C–N bond formation. This method starts from N-phenylbenzimidamides and halobenzenes, including bromobenzenes, to yield 1,2-diphenyl-1H-benzo[d]imidazole derivatives. Another approach for synthesizing 1-substituted benzimidazoles is the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis, as mentioned in paper .
Molecular Structure Analysis
The molecular structure of benzo[d]imidazole derivatives can be elucidated using various spectroscopic and crystallographic techniques. For instance, paper describes the characterization of a related imidazole derivative using IR, Mass, NMR, and single-crystal X-ray diffraction. The study includes a Hirshfeld surface analysis to understand intermolecular contacts within the crystal structure. Similarly, vibrational spectroscopy and ab initio calculations have been employed to study the molecular structure of benzo[d]imidazole derivatives, as seen in paper .
Chemical Reactions Analysis
Benzo[d]imidazole derivatives can undergo various chemical reactions due to the presence of reactive sites on the imidazole ring and the substituents. For example, paper discusses the reaction of benzoyl-3-phenylthioureas with bromine and ketones, leading to thiazolidene-2-imine derivatives rather than imidazole-2-thione. This highlights the potential for unexpected reactions in the chemistry of imidazole derivatives. Paper describes the synthesis of a dinitro benzo[d]imidazole derivative through a cyclization reaction, indicating the versatility of the imidazole ring in forming new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole can be inferred from studies on similar compounds. For instance, paper discusses the synthesis and pharmacological activity prediction of a triazole-amino benzo[d]imidazole derivative, which includes an analysis of its electronic and spatial structure. The molecular docking studies suggest potential biological activity, which could be relevant for the compound . Paper also provides insights into the stability and charge transfer within an imidazole compound through frontier molecular orbital calculations, which are important for understanding its reactivity and properties.
Applications De Recherche Scientifique
Imidazole and its derivatives have a wide range of applications in various scientific fields . Here are some general applications:
-
Medicine and Pharmacology
- Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They are used in the development of various drugs with anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral properties, and enzyme inhibitors .
- The methods of application or experimental procedures involve various synthetic chemistry techniques, including condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, and ionic liquid promoted technique .
- The outcomes of these applications are the development of effective drugs for various diseases .
-
Synthetic Chemistry and Industry
- Imidazole derivatives find applications in synthetic chemistry and industry . They are used in the synthesis of biologically active molecules .
- The methods of application involve diverse multicomponent reactions conducted under different conditions .
- The outcomes include the development of efficient and environmentally friendly methods in chemical organic synthesis .
-
Agriculture
-
Green Chemistry and Organometallic Catalysis
- Imidazoles are used as ionic liquids and N-heterocyclic carbenes (NHCs) in green chemistry and organometallic catalysis .
- The methods of application involve the use of these compounds in various chemical reactions .
- The outcomes include the development of greener and more efficient chemical processes .
-
Functional Materials
-
Catalysis
Safety And Hazards
Orientations Futures
Imidazole and benzimidazole rings are key components to functional molecules used in a variety of everyday applications. The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . The understanding of the chemical and biological concepts of imidazole and the development of new drugs are areas of future interest .
Propriétés
IUPAC Name |
1-(4-bromophenyl)-2-phenylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2/c20-15-10-12-16(13-11-15)22-18-9-5-4-8-17(18)21-19(22)14-6-2-1-3-7-14/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYIZNYOMNYZCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630569 | |
| Record name | 1-(4-Bromophenyl)-2-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole | |
CAS RN |
760212-58-6 | |
| Record name | 1-(4-Bromophenyl)-2-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine](/img/structure/B1289949.png)
![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)


![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)








